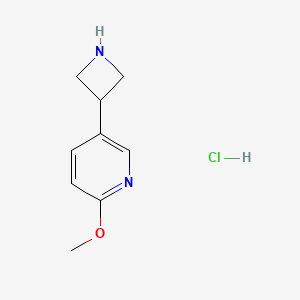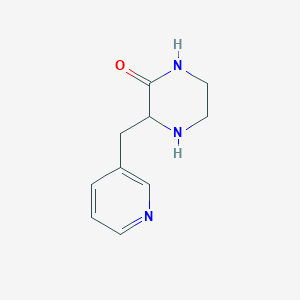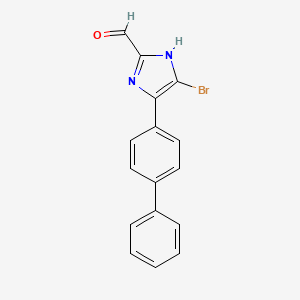![molecular formula C14H22N2O5 B13699939 Methyl (R,E)-1-Boc-3-[(dimethylamino)methylene]-4-oxopyrrolidine-2-carboxylate](/img/structure/B13699939.png)
Methyl (R,E)-1-Boc-3-[(dimethylamino)methylene]-4-oxopyrrolidine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (R,E)-1-Boc-3-[(dimethylamino)methylene]-4-oxopyrrolidine-2-carboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a dimethylamino group, and a Boc (tert-butoxycarbonyl) protecting group. It is often used in organic synthesis and medicinal chemistry due to its versatile reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (R,E)-1-Boc-3-[(dimethylamino)methylene]-4-oxopyrrolidine-2-carboxylate typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the dimethylamino group and the Boc protecting group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The purification process may involve techniques such as crystallization, distillation, and chromatography to obtain the desired product.
化学反応の分析
Types of Reactions
Methyl (R,E)-1-Boc-3-[(dimethylamino)methylene]-4-oxopyrrolidine-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized pyrrolidine compounds.
科学的研究の応用
Methyl (R,E)-1-Boc-3-[(dimethylamino)methylene]-4-oxopyrrolidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound is used in the production of advanced materials and as a reagent in various industrial processes.
作用機序
The mechanism of action of Methyl (R,E)-1-Boc-3-[(dimethylamino)methylene]-4-oxopyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the Boc group provides stability and protection during reactions. The compound’s reactivity is influenced by the electronic and steric effects of its functional groups, which can modulate its interactions with enzymes, receptors, and other biomolecules.
類似化合物との比較
Similar Compounds
Dimethylamine: A simpler compound with a similar dimethylamino group.
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate: A compound with a similar dimethylamino functionality.
Poly [2-(dimethylamino)ethyl methacrylate]: A polymer with dimethylamino groups used in various applications.
Uniqueness
Methyl (R,E)-1-Boc-3-[(dimethylamino)methylene]-4-oxopyrrolidine-2-carboxylate is unique due to its combination of a pyrrolidine ring, a Boc protecting group, and a dimethylamino group. This unique structure imparts specific reactivity and stability, making it valuable in synthetic chemistry and medicinal research.
特性
分子式 |
C14H22N2O5 |
|---|---|
分子量 |
298.33 g/mol |
IUPAC名 |
1-O-tert-butyl 2-O-methyl 3-(dimethylaminomethylidene)-4-oxopyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C14H22N2O5/c1-14(2,3)21-13(19)16-8-10(17)9(7-15(4)5)11(16)12(18)20-6/h7,11H,8H2,1-6H3 |
InChIキー |
HPJJHRRILIOMAR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC(=O)C(=CN(C)C)C1C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(2,6-Dichlorobenzyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13699862.png)


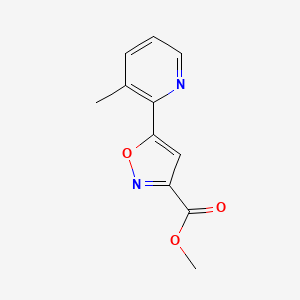
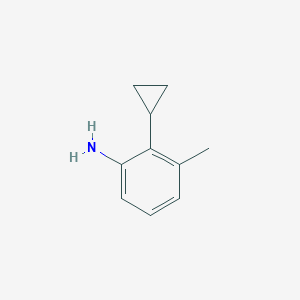
![Methyl 5-[3-Bromo-4-(1-pyrazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13699877.png)
![(2S,4S)-4-(4-Bromobutoxy)-1-Boc-2-[(trityloxy)methyl]pyrrolidine](/img/structure/B13699878.png)
![Ethyl 2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanecarboxylate](/img/structure/B13699881.png)
